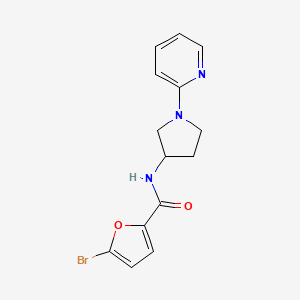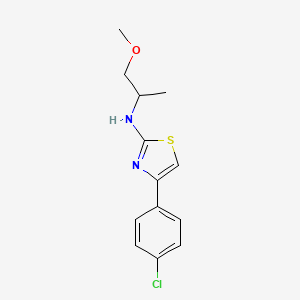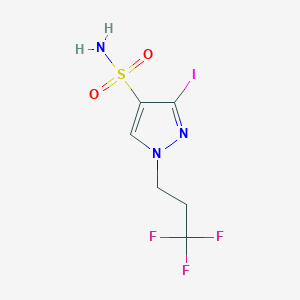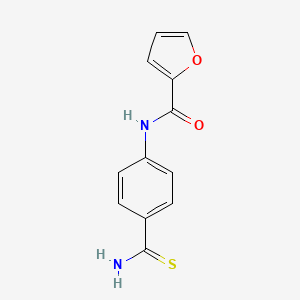
5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups including a bromine atom, a pyridine ring, a pyrrolidine ring, and a furan ring with a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and furan) and a cyclic amine (pyrrolidine) could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the pyridine and pyrrolidine rings, which can act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxamide could increase its solubility in water .Aplicaciones Científicas De Investigación
Antiprotozoal Agents Development
Researchers have synthesized compounds structurally related to "5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide" for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Catalyst in Organic Synthesis
The compound has been utilized as a starting material or intermediate in the synthesis of various organic compounds. For example, efficient room-temperature copper(I)-mediated 5-endo radical cyclizations have been developed using bromo-enamides, leading to the formation of regioisomeric mixtures of unsaturated pyrrolidinones (Clark et al., 1999).
Structural Characterization and Synthesis
There's ongoing research focused on the synthesis, structural characterization, and analysis of compounds structurally related to "this compound". These studies contribute to the understanding of the structural properties necessary for the development of new materials and pharmaceuticals (Anuradha et al., 2014).
Enantioselective Syntheses
The compound has been used in the development of novel synthetic pathways, including Pd-catalyzed asymmetric annulation, to construct key intermediates for the enantioselective syntheses of natural products. This showcases its role in facilitating the synthesis of complex organic molecules with potential therapeutic uses (Trost & Dong, 2007).
Antimicrobial Research
Novel heterocyclic compounds derived from "this compound" have been investigated for their antimicrobial properties. These compounds exhibit promising antibacterial activity against clinically isolated drug-resistant bacteria, suggesting potential applications in developing new antimicrobial agents (Mageed et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJQVIRTNEQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668478.png)
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)

![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)
![N-(4-methoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2668485.png)





![6-ethyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2668496.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)